molecular formula C9H13BFNO2 B1457477 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid CAS No. 1672660-86-4

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid

Cat. No.: B1457477
CAS No.: 1672660-86-4
M. Wt: 197.02 g/mol
InChI Key: CLEGFWROBYVBFE-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is a boronic acid derivative featuring a dimethylaminomethyl group at the 3-position and a fluorine atom at the 5-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials.

Biological Activity

Overview

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is an organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This compound is characterized by its unique structural features, which include a dimethylamino group and a fluorinated phenyl ring, making it a candidate for diverse biological activities.

The compound can be synthesized through palladium-catalyzed borylation methods, often utilizing 3-(N,N-Dimethylamino)-5-fluoroiodobenzene as a precursor. The reaction typically occurs in the presence of bis(pinacolato)diboron and a base like potassium acetate in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures. This synthetic route allows for the efficient production of high-purity this compound, which is crucial for subsequent biological testing .

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain boronic compounds can reduce the viability of prostate cancer cells while maintaining the integrity of healthy cells. In vitro assays demonstrated that concentrations as low as 5 µM could decrease cancer cell viability to approximately 33%, while healthy cells retained about 71% viability under similar conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In studies involving various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans, the compound exhibited inhibition zones ranging from 7 to 13 mm, indicating its efficacy against both bacterial and fungal pathogens . This activity suggests that this compound could be developed into a therapeutic agent for treating infections.

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. For example, boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death. Additionally, its interactions with enzymes involved in inflammatory pathways suggest potential applications in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acid derivatives:

  • Anticancer Efficacy : A study on boronic-imine structured compounds revealed that compounds similar to this compound significantly inhibited prostate cancer cell growth while sparing healthy fibroblast cells .
  • Antimicrobial Testing : In antimicrobial assays, this compound demonstrated comparable efficacy to established antibiotics, indicating its potential as an alternative treatment option for resistant strains of bacteria .
  • Inflammation Modulation : The compound's ability to inhibit key enzymes in inflammatory pathways has been documented, suggesting its utility in developing anti-inflammatory therapies .

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificant reduction in cancer cell viabilityEffective against various bacteria and fungiInhibition of proteasome activity and enzyme modulation
Other Boronic Acid DerivativesVaries by structureVaries by structureSimilar mechanisms involving enzyme inhibition

Scientific Research Applications

Organic Synthesis

1.1 Role as a Reagent

Boronic acids, including 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, are pivotal in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules.

  • Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl compound .

1.2 Applications in Drug Development

The compound has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals targeting various diseases. Boronic acids can interact with biological molecules, making them valuable in drug design.

  • Case Study : Research has shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition is relevant for cancer treatment as it can lead to the accumulation of pro-apoptotic factors .

Material Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers. Its ability to form dynamic covalent bonds makes it suitable for creating responsive materials.

  • Example : Boronic acid-based polymers have been developed for glucose sensing applications. These materials can undergo reversible reactions with diols, allowing for the detection of glucose levels through changes in physical properties .

Biochemical Applications

3.1 Targeting Biological Processes

The unique properties of boronic acids enable their use in biochemical applications, including enzyme inhibition and molecular recognition.

  • Enzyme Inhibition : Studies indicate that boronic acids can act as inhibitors for certain enzymes involved in metabolic pathways, providing insights into their potential use as therapeutic agents against metabolic disorders .

Data Tables

Application AreaDescriptionExample Use Case
Organic SynthesisUsed in Suzuki-Miyaura coupling for synthesizing biaryl compoundsSynthesis of anti-cancer drugs
Drug DevelopmentInvestigated for therapeutic properties, especially in cancer treatmentInhibition of proteasomes
Material ScienceCreation of responsive polymers for glucose sensingGlucose-responsive hydrogels
Biochemical ApplicationsEnzyme inhibition and molecular recognitionTargeting metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, and how do substituent positions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. Substituent effects (e.g., fluorine position, dimethylaminomethyl group) are critical:

  • Step 1 : Use halogenated precursors (e.g., 5-fluoro-3-bromo derivatives) coupled with dimethylaminomethyl groups.
  • Step 2 : Optimize reaction conditions (catalyst: Pd(PPh₃)₄; base: K₂CO₃; solvent: THF/water) to enhance coupling efficiency .
  • Step 3 : Monitor steric/electronic effects of substituents via HPLC and NMR to assess purity (>97% recommended) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, dimethylaminomethyl at C3). Compare shifts with analogs like 4-fluoro-3-methoxyphenylboronic acid .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at ~223.1 g/mol).
  • HPLC : Assess purity (>97% threshold) using reverse-phase C18 columns and UV detection .

Q. What purification strategies are effective for removing byproducts in its synthesis?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate).
  • Challenges : Polar byproducts (e.g., boroxines) may require iterative purification .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and conformational properties of this compound?

  • Methodology :

  • DFT/B3LYP : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis data .
  • Solvation Free Energy : Use COSMO-RS to model solubility in water, DMSO, or chloroform, referencing trifluoromethylphenylboronic acid analogs .
  • Table : Example DFT Parameters for Analogous Compounds
Property3-Formylphenylboronic Acid3,5-Bis(trifluoromethyl)phenylboronic Acid
HOMO (eV)-6.2-7.1
Solubility in Water (g/L)12.30.8

Q. How does pH and temperature affect the stability of this boronic acid in aqueous solutions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C). Monitor via HPLC for hydrolysis or dimerization.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Boronic acids with electron-withdrawing groups (e.g., fluorine) typically exhibit higher thermal stability .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., unexpected reactivity)?

  • Methodology :

  • Case Study : If experimental Suzuki coupling yields differ from DFT-predicted reactivity:
  • Re-examine solvent effects (e.g., protic vs. aprotic).
  • Validate boron hybridization (sp² vs. sp³) via ¹¹B NMR .

Q. What are the implications of this compound’s stereoelectronic properties in drug discovery (e.g., enzyme inhibition)?

  • Methodology :

  • Molecular Docking : Simulate interactions with serine proteases (e.g., thrombin) using AutoDock Vina. The boronic acid group can form reversible covalent bonds with catalytic residues .
  • SAR Studies : Compare with fluorinated analogs (e.g., 3-fluoro-5-morpholinophenylboronic acid) to assess bioactivity trends .

Q. How does isomerism (e.g., fluorine position) impact its reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative Synthesis : Synthesize isomers (e.g., 5-fluoro vs. 4-fluoro) and compare yields.
  • Electronic Effects : Fluorine’s meta position (C5) may enhance electrophilicity at the boron center, improving coupling efficiency .

Comparison with Similar Compounds

The following analysis compares 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid with structurally related boronic acids, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features (Electronic/Steric Effects)
This compound -CH2N(CH3)2 (3), -F (5) C9H13BFNO2 209.01* Basic dimethylamino group; moderate steric hindrance
3-Cyano-5-fluorophenylboronic acid -CN (3), -F (5) C7H5BFNO2 179.93 Strong electron-withdrawing cyano group; planar geometry
3-Chloro-5-fluorophenylboronic acid -Cl (3), -F (5) C6H4BClFO2 190.41 Halogen substituents; increased acidity
3-Fluoro-5-methylphenylboronic acid -F (3), -CH3 (5) C7H8BFO2 153.95 Electron-donating methyl group; lower polarity
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid -OCF2F (3), -F (5) C7H6BF3O3 205.93 Lipophilic trifluoromethoxy group; enhanced metabolic stability

*Calculated based on analogs (e.g., ).

Key Observations :

  • The dimethylaminomethyl group in the target compound introduces basic character, contrasting with electron-withdrawing groups (e.g., -CN, -Cl) in analogs. This affects reactivity in cross-coupling reactions, as electron-rich boronic acids often exhibit slower oxidative addition in palladium-catalyzed processes .
  • Fluorine at the 5-position is a common feature, reducing pKa of the boronic acid (enhancing water solubility at physiological pH) and improving metabolic stability .

Table 2: Solubility and Bioactivity Comparisons

Compound Name Solubility (Predicted) Antimicrobial Activity Key Applications
This compound High in polar solvents (e.g., DMF, methanol) Not reported Drug intermediates, pH-sensitive probes
5-Trifluoromethyl-2-formylphenylboronic acid Moderate in DMSO Active against E. coli and S. aureus Antimicrobial agents
3-Cyano-5-fluorophenylboronic acid Low in water Not reported Suzuki couplings, OLED materials
3-Fluoro-5-methylphenylboronic acid Moderate in ethanol Not reported Polymer synthesis, agrochemicals

Key Observations :

  • The dimethylaminomethyl group likely enhances water solubility compared to analogs with lipophilic substituents (e.g., trifluoromethyl).
  • Fluorinated phenylboronic acids with electron-withdrawing groups (e.g., -CF3, -CN) show stronger antimicrobial activity due to increased membrane permeability .

Preparation Methods

General Synthetic Strategy

The predominant and well-documented method for preparing 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid involves the palladium-catalyzed borylation of an appropriately substituted aryl halide precursor, typically 3-(N,N-dimethylamino)-5-fluoroiodobenzene.

  • Starting Material: 3-(N,N-Dimethylamino)-5-fluoroiodobenzene
  • Reagents: bis(pinacolato)diboron (B2pin2), potassium acetate (as base)
  • Catalyst: Palladium complex, often Pd(dppf)Cl2 or Pd(PPh3)4
  • Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents
  • Conditions: Elevated temperatures (generally 80–110 °C), inert atmosphere (nitrogen or argon)

The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.

Detailed Reaction Procedure

Step Description Conditions/Notes
1 Preparation of Aryl Halide Precursor Synthesis or procurement of 3-(N,N-dimethylamino)-5-fluoroiodobenzene, which may be prepared via halogenation of corresponding aniline derivatives or purchased from chemical suppliers.
2 Palladium-Catalyzed Borylation Mix aryl iodide (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd catalyst (2-5 mol%) in DMSO. Stir under nitrogen at 90 °C for 12-24 hours.
3 Work-up and Hydrolysis After completion, the reaction mixture is cooled, diluted with water, and acidified to hydrolyze boronate esters to boronic acid. Extraction and purification by recrystallization or chromatography yield the target compound.

Representative Reaction Scheme

$$
\text{3-(N,N-Dimethylamino)-5-fluoroiodobenzene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, DMSO, heat}} \text{this compound}
$$

Research Findings and Optimization Parameters

  • Catalyst Choice: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly used; Pd(dppf)Cl2 often provides higher yields and better selectivity.
  • Base: Potassium acetate is preferred for its mild basicity, which facilitates transmetallation without decomposing sensitive functional groups.
  • Solvent: DMSO is favored due to its high polarity and ability to dissolve both organic and inorganic reagents efficiently.
  • Temperature: Elevated temperatures (80–110 °C) accelerate the reaction; however, temperatures above 110 °C may lead to side reactions or decomposition.
  • Reaction Time: Typically 12–24 hours to ensure complete conversion.

Alternative Methods and Notes

While the palladium-catalyzed borylation is the most direct and widely used method, alternative synthetic routes may involve:

  • Metalation followed by Borylation: Directed ortho-metalation of 3-(N,N-dimethylamino)-5-fluorobenzene followed by reaction with boron electrophiles.
  • Sandmeyer-type Reactions: Conversion of amino groups to boronic acid functionalities via diazonium intermediates, although less common due to complexity.
  • Use of Other Catalysts: Nickel or copper catalysts have been explored for borylation but are less established for this specific substrate.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Starting Material 3-(N,N-Dimethylamino)-5-fluoroiodobenzene Commercially available or synthesized
Catalyst Pd(dppf)Cl2 (2-5 mol%) Alternative: Pd(PPh3)4
Boron Source bis(pinacolato)diboron (1.2 equiv) Stable boron reagent
Base Potassium acetate (2 equiv) Mild base, facilitates transmetallation
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent
Temperature 80–110 °C Elevated to promote reaction
Reaction Time 12–24 hours Ensures complete conversion
Work-up Acidification and extraction Hydrolyzes boronate ester to boronic acid

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-8(10(13)14)5-9(11)4-7/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEGFWROBYVBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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